![molecular formula C8H8BrNO B15363966 3-Bromo-2-methyl-4,5-dihydrocyclopenta[c]pyrrol-6-one](/img/structure/B15363966.png)
3-Bromo-2-methyl-4,5-dihydrocyclopenta[c]pyrrol-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-5,6-dihydro-2-methylcyclopenta[c]pyrrol-4(2H)-one is an organic compound characterized by a bromine atom attached to a cyclopenta[c]pyrrole ring. This molecule exhibits unique chemical properties due to its structural configuration, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
1-Bromo-5,6-dihydro-2-methylcyclopenta[c]pyrrol-4(2H)-one can be synthesized through several methods:
Bromination: : This involves introducing a bromine atom into the cyclopenta[c]pyrrol-4(2H)-one ring. A common approach is to start with 2-methylcyclopenta[c]pyrrol-4(2H)-one and carry out a bromination reaction using N-bromosuccinimide (NBS) under controlled conditions (e.g., room temperature, in the presence of a solvent like chloroform).
Cyclization: : Another method is via cyclization of appropriate precursors, followed by bromination. This might involve forming the cyclopenta[c]pyrrole ring from simpler organic molecules using cyclization agents and catalysts.
Industrial Production Methods
Industrial production can involve optimized reaction conditions for large-scale synthesis, such as:
Batch Processes: : Conducting the bromination reaction in large batches with automated control of temperature and reagents to ensure consistency.
Continuous Flow Processes: : Implementing continuous flow reactors where the reagents are continuously fed into the reactor, and the product is continuously removed. This method enhances efficiency and product yield.
化学反应分析
1-Bromo-5,6-dihydro-2-methylcyclopenta[c]pyrrol-4(2H)-one undergoes various chemical reactions, such as:
Types of Reactions
Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions might employ reagents such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides, amines, and thiols.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Nucleophiles: : Ammonia, thiols, alkyl halides.
Major Products
Oxidation: : Conversion to a corresponding ketone or aldehyde.
Reduction: : Formation of 2-methylcyclopenta[c]pyrrole.
Substitution: : Derivatives like amino-, thiol-, or alkyl-substituted cyclopenta[c]pyrroles.
科学研究应用
1-Bromo-5,6-dihydro-2-methylcyclopenta[c]pyrrol-4(2H)-one has a broad range of applications:
Chemistry: : Used as a building block in organic synthesis to create more complex molecules.
Biology: : Studied for potential roles in biological pathways and interactions due to its structural similarity to biologically active molecules.
Medicine: : Investigated for pharmacological properties, including potential use in drug development.
Industry: : Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action typically involves the interaction of the bromine atom with molecular targets:
Molecular Targets: : Proteins, nucleic acids, or other cellular components.
Pathways: : The bromine atom can participate in covalent bonding with nucleophilic sites on biological molecules, altering their function or stability.
相似化合物的比较
Compared to similar brominated cyclopenta[c]pyrrole derivatives, 1-Bromo-5,6-dihydro-2-methylcyclopenta[c]pyrrol-4(2H)-one stands out due to:
Unique Structural Features: : The presence of the bromine atom at a specific position, influencing its reactivity and interaction with other molecules.
Distinct Chemical Properties: : Enhanced reactivity in nucleophilic substitution reactions.
Similar Compounds
1-Bromo-2-methylcyclopenta[c]pyrrole
1-Chloro-5,6-dihydro-2-methylcyclopenta[c]pyrrol-4(2H)-one
2-Bromo-5,6-dihydro-2-methylcyclopenta[c]pyrrol-4(2H)-one
属性
分子式 |
C8H8BrNO |
|---|---|
分子量 |
214.06 g/mol |
IUPAC 名称 |
3-bromo-2-methyl-4,5-dihydrocyclopenta[c]pyrrol-6-one |
InChI |
InChI=1S/C8H8BrNO/c1-10-4-6-5(8(10)9)2-3-7(6)11/h4H,2-3H2,1H3 |
InChI 键 |
GTAOZOQVHCSHAC-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C2C(=C1Br)CCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


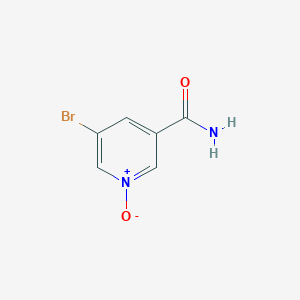
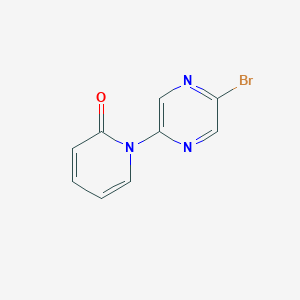
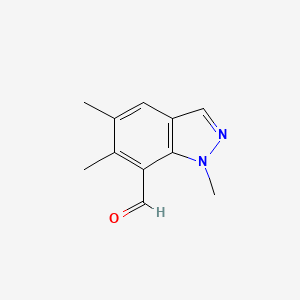
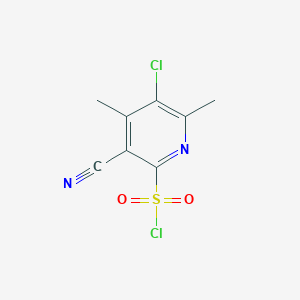
![Ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B15363907.png)
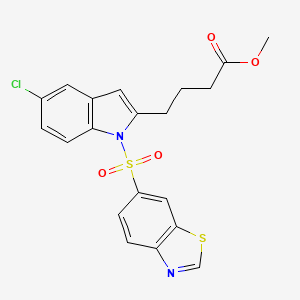

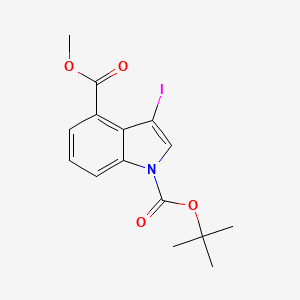

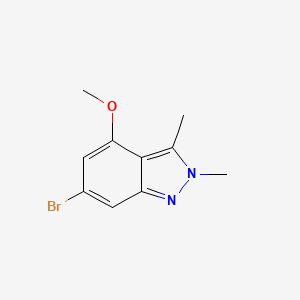
![2-Chloro-5-iodo-3-methyl-7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15363951.png)
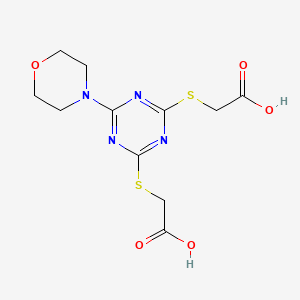
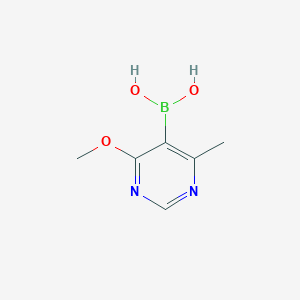
![1,3-dimethyl-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B15363965.png)
